![molecular formula C19H15F3N2O B12614585 N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea CAS No. 648420-54-6](/img/structure/B12614585.png)
N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is a chemical compound characterized by the presence of a naphthalene ring and a trifluoromethyl-substituted phenyl group connected through a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea typically involves the reaction of naphthylamine with a trifluoromethyl-substituted benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the desired urea compound .
Industrial Production Methods
Industrial production of N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. Additionally, it can disrupt cell membrane integrity, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea: Similar structure but lacks the naphthalene ring.
N-Naphthalen-1-yl-N’-{[4-(methyl)phenyl]methyl}urea: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-Naphthalen-1-yl-N’-{[4-(trifluoromethyl)phenyl]methyl}urea is unique due to the presence of both the naphthalene ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
648420-54-6 |
|---|---|
Formule moléculaire |
C19H15F3N2O |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-3-[[4-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C19H15F3N2O/c20-19(21,22)15-10-8-13(9-11-15)12-23-18(25)24-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H2,23,24,25) |
Clé InChI |
IPJVABBSVJWOSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



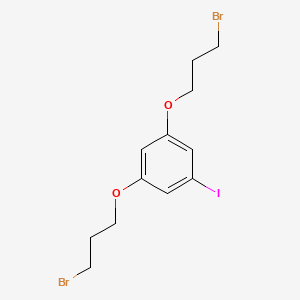
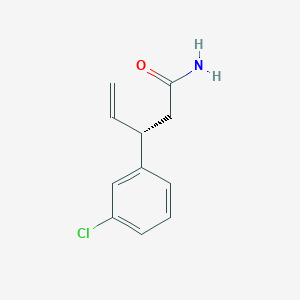
![5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12614517.png)

![2-Thiophenecarboxylic acid, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-, methyl ester](/img/structure/B12614535.png)
![5-[(10-Sulfanyldecyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B12614542.png)
![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)
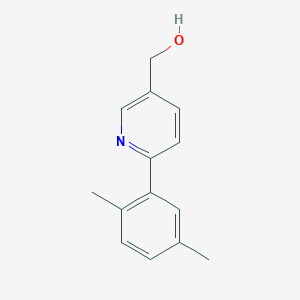
![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
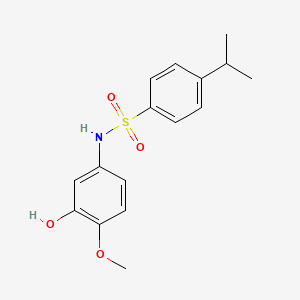
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)
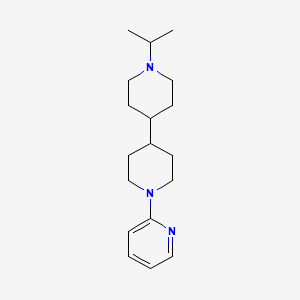
![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
